O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate
Description
Molecular Architecture and Stereochemical Considerations
O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate (CAS 2198098-55-2) is a bicyclic azetidine derivative with a molecular formula of $$ \text{C}{18}\text{H}{26}\text{N}{2}\text{O}{5} $$ and a molecular weight of 350.41 g/mol. The core structure consists of a four-membered azetidine ring, which introduces significant ring strain (~25.4 kcal/mol) due to its constrained geometry. This strain influences both reactivity and stability, positioning the compound between the high reactivity of aziridines and the relative inertness of pyrrolidines.
The molecule features two ester groups: a tert-butyl carbamate at the O1 position and a methyl ester at the O3 position. The tert-butyl group provides steric bulk, potentially shielding the azetidine ring from nucleophilic attack, while the methyl ester offers a site for further functionalization. At the 3-position of the azetidine ring, a [(4-methoxyphenyl)methylamino] substituent is present. The 4-methoxyphenyl group contributes electron-donating effects via its methoxy moiety, which may modulate the electronic environment of the adjacent amino group.
Stereochemical analysis reveals that the azetidine ring adopts a puckered conformation to alleviate angle strain. The substituents at the 1- and 3-positions occupy equatorial positions relative to the ring plane, minimizing steric clashes. While no explicit stereoisomerism is reported for this compound, the synthetic route described in patent literature suggests that the tert-butyl and methyl esters are introduced sequentially, preserving the stereochemical integrity of the azetidine core.
Functional Group Reactivity and Electronic Properties
The reactivity of this compound is governed by three key functional groups:
- Azetidine Ring : The strained four-membered ring undergoes selective ring-opening reactions. For example, treatment with nitric acid can cleave the N–C bond, yielding nitroso intermediates, as demonstrated in analogous azetidine syntheses. This reactivity is exploited in hybridizing agents and pharmaceutical precursors.
- Ester Groups : The tert-butyl and methyl esters exhibit distinct hydrolysis kinetics. Under acidic conditions, the tert-butyl ester resists hydrolysis due to steric hindrance, while the methyl ester is more susceptible to nucleophilic attack. This differential reactivity allows sequential deprotection strategies in multi-step syntheses.
- Amino and Methoxyphenyl Groups : The secondary amine at the 3-position participates in condensation reactions, such as reductive amination or acylation. The electron-donating methoxy group on the phenyl ring enhances the nucleophilicity of the adjacent methylamino group, facilitating electrophilic substitutions at the para position.
Electronic effects were characterized using UV-Vis spectroscopy in related compounds. The 4-methoxyphenyl group induces a bathochromic shift in the absorption spectrum, indicating extended π-conjugation between the aromatic ring and the azetidine nitrogen. Density functional theory (DFT) calculations on similar systems predict a HOMO localized on the methoxyphenyl moiety and a LUMO centered on the azetidine ring, suggesting charge-transfer capabilities in photochemical applications.
Comparative Analysis with Related Azetidine Dicarboxylate Derivatives
The structural and electronic features of this compound distinguish it from other azetidine dicarboxylates:
Properties
Molecular Formula |
C18H26N2O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(4-methoxy-N-methylanilino)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-11-18(12-20,15(21)24-6)19(4)13-7-9-14(23-5)10-8-13/h7-10H,11-12H2,1-6H3 |
InChI Key |
WZGSPCBXEKFDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the tert-butyl, methyl, and methoxyphenyl groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles under specific conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of azetidine compounds have shown promise in treating various health conditions, including obesity and metabolic disorders. For instance, a related azetidine derivative was incorporated into a CB1 antagonist (CE-178,253) developed by Pfizer for obesity treatment .
Anticancer Activity
Studies have highlighted the anticancer potential of azetidine derivatives. Compounds similar to O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of methoxyphenyl groups is believed to enhance bioactivity by improving solubility and interaction with biological targets.
Enzyme Inhibition
Research has demonstrated that azetidine derivatives can act as enzyme inhibitors. For example, certain compounds have been identified as inhibitors of serine proteases and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and cardiovascular diseases .
Antimicrobial Properties
The compound's structural characteristics allow it to exhibit antimicrobial properties against a range of pathogens. Studies have shown that azetidine derivatives can disrupt bacterial cell membranes or inhibit essential metabolic processes, making them potential candidates for developing new antibiotics .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound involves multiple steps, including the use of tert-butyl esters and methylation techniques. Recent advancements in synthetic methodologies have improved yields and selectivity in producing this compound .
Fragment-Based Drug Discovery
The compound is also utilized in fragment-based drug discovery (FBDD), where small chemical fragments are screened for their ability to bind to biological targets. This approach has led to the identification of novel lead compounds for further development into therapeutics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2004) | Anticancer Activity | Demonstrated that azetidine derivatives inhibited cancer cell growth by inducing apoptosis. |
| Brandt et al. (2009) | Obesity Treatment | Investigated the efficacy of a CB1 antagonist containing an azetidine derivative in reducing weight gain in preclinical models. |
| Miller et al. (2003) | Enzyme Inhibition | Identified enzyme inhibitors among azetidine derivatives that could be developed into therapeutic agents for metabolic disorders. |
Mechanism of Action
The mechanism of action of O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application, such as its role as a reagent or its potential therapeutic effects. Detailed studies are required to elucidate the exact mechanisms and interactions at the molecular level.
Comparison with Similar Compounds
Structural Analogues in the Azetidine Dicarboxylate Family
The following table compares key structural and physicochemical properties of the target compound with analogous azetidine derivatives:
Piperidine and Pyrrolidine Dicarboxylates
Azetidine analogues are often compared to six-membered piperidine or five-membered pyrrolidine derivatives due to similar synthetic utility:
O1-tert-Butyl O3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate :
Research Findings and Trends
- Synthetic Efficiency : Compounds like 3g and 3b (–2) are synthesized with high enantiomeric purity using chiral sulfinamide auxiliaries, achieving >99% ee in some cases .
- Biological Relevance : The allyl-substituted derivative (CAS 1821397-76-5) is a key intermediate in Elironrasib (RMC-6291), a RAS inhibitor under clinical evaluation .
- Stability : Boc-protected azetidines exhibit superior stability under acidic conditions compared to benzyl or tosyl-protected analogues, facilitating storage and handling .
Biological Activity
O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure and unique functional groups suggest various biological activities, making it a candidate for further pharmacological exploration.
The molecular formula of the compound is with a molecular weight of 350.4 g/mol. The IUPAC name is 1-O-tert-butyl 3-O-methyl 3-(4-methoxy-N-methylanilino)azetidine-1,3-dicarboxylate. The compound features an azetidine ring, which is known for its biological significance in various drug designs.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O5 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-(4-methoxy-N-methylanilino)azetidine-1,3-dicarboxylate |
| CAS Number | 2198098-55-2 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that the compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties through various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Potential : The azetidine structure has been linked to cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : The presence of methoxy and tert-butyl groups may enhance the compound's ability to modulate inflammatory responses.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of similar compounds to infer the potential effects of this compound:
- Study on Antibacterial Activity : A study highlighted that azetidine derivatives exhibited significant antibacterial properties against various strains of bacteria, suggesting a similar potential for this compound .
- Anticancer Activity : Research on related azetidine compounds demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models .
- Inflammatory Response Modulation : Compounds with methoxy groups have shown promise in reducing inflammation markers in cellular assays, indicating that O1-tert-butyl O3-methyl could have similar effects .
Comparative Analysis
When comparing O1-tert-Butyl O3-methyl with other compounds such as 1-tert-butyl 3-methyl azetidine derivatives, it is evident that structural variations significantly influence biological activity:
| Compound | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Potentially high | Moderate | Moderate |
| 1-tert-butyl 3-methyl azetidine derivatives | High | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
